molecular formula C19H26NO4- B14177266 (2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate CAS No. 918437-69-1

(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate

Cat. No.: B14177266
CAS No.: 918437-69-1
M. Wt: 332.4 g/mol
InChI Key: OKGQCOAEMBIYNL-LJQANCHMSA-M
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Description

(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and a dimethylbutoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the benzyl group, and the attachment of the dimethylbutoxycarbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzyl and dimethylbutoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of functionalized derivatives.

Scientific Research Applications

(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Benzylpyrrolidine-2-carboxylate: Lacks the dimethylbutoxycarbonyl group.

    (2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine: Similar structure but different functional groups.

Uniqueness

(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

918437-69-1

Molecular Formula

C19H26NO4-

Molecular Weight

332.4 g/mol

IUPAC Name

(2R)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C19H27NO4/c1-18(2,3)11-13-24-17(23)20-12-7-10-19(20,16(21)22)14-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3,(H,21,22)/p-1/t19-/m1/s1

InChI Key

OKGQCOAEMBIYNL-LJQANCHMSA-M

Isomeric SMILES

CC(C)(C)CCOC(=O)N1CCC[C@@]1(CC2=CC=CC=C2)C(=O)[O-]

Canonical SMILES

CC(C)(C)CCOC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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